molecular formula C21H19F3N4O2S B11257703 N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11257703
M. Wt: 448.5 g/mol
InChI Key: MQLLMIFCVCEWRJ-UHFFFAOYSA-N
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Description

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, a phenyl group, and a trifluoromethyl benzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the construction of the pyridazine ring. One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where pyrrolidine is reacted with an appropriate halogenated precursor . The trifluoromethyl benzene sulfonamide group is usually introduced via sulfonation reactions using trifluoromethyl benzene sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of specific kinases or interact with histamine receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyridazine ring with a pyrrolidine moiety and a trifluoromethyl benzene sulfonamide group. This unique structure imparts distinct pharmacological properties and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C21H19F3N4O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)16-6-8-18(9-7-16)31(29,30)27-17-5-3-4-15(14-17)19-10-11-20(26-25-19)28-12-1-2-13-28/h3-11,14,27H,1-2,12-13H2

InChI Key

MQLLMIFCVCEWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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